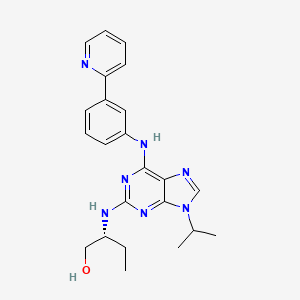

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWANFAFTTOKZAX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol, commonly referred to as (R)-DRF053, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C23H27N7O

- Molecular Weight : 417.51 g/mol

- CAS Number : 1056016-06-8

(R)-DRF053 functions primarily as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). These kinases play crucial roles in cell cycle regulation and various signaling pathways, making them targets for cancer therapy. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activity Overview

-

Antitumor Activity

- Studies have demonstrated that (R)-DRF053 exhibits potent antitumor effects in various cancer cell lines. It has been shown to inhibit the proliferation of human cancer cells by inducing cell cycle arrest and promoting apoptosis.

- Case Study : In a study involving breast cancer cell lines, treatment with (R)-DRF053 resulted in a significant decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations .

-

Neuroprotective Effects

- Preliminary research suggests that (R)-DRF053 may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The compound appears to modulate pathways involved in neuronal survival and apoptosis.

- Mechanism : It may exert its effects by inhibiting β-secretase activity, which is implicated in the production of amyloid-beta peptides associated with Alzheimer's disease .

-

Anti-inflammatory Properties

- The compound has shown promise in reducing inflammation in various models. It appears to modulate cytokine production and inhibit pathways leading to inflammation.

- Research Findings : In animal models of inflammation, administration of (R)-DRF053 led to reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of purine-based kinase inhibitors. Below is a detailed comparison with structurally and functionally related molecules:

Structural Analogues

Key Differences and Implications

Substituent Effects on Kinase Selectivity: The 3-(pyridin-2-yl)phenylamino group in the target compound enhances interactions with hydrophobic kinase pockets compared to the benzyloxy group in the analogue from .

Stereochemical Influence: The (R)-configuration of the butanol side chain is conserved across active derivatives (e.g., roscovitine analogues) and is critical for binding to the ATP-binding site of kinases .

Molecular Weight and Bioactivity: The higher molecular weight of the pyridinyl-benzylamino analogue (431.55 g/mol vs. 417.52 g/mol) correlates with increased steric bulk, which may reduce off-target effects but limit membrane permeability .

Functional Group Modifications: Replacement of the chloro group () with amino or pyridinyl groups () shifts activity from antiviral to kinase inhibition, highlighting the role of electron-withdrawing vs. electron-donating substituents .

Preparation Methods

Preparation of 9-Isopropyl-6-chloro-9H-purine-2-amine

The purine core is synthesized through cyclization of 4,5-diaminopyrimidine derivatives. A reported method involves:

Synthesis of 3-(Pyridin-2-yl)aniline

This intermediate is prepared via Suzuki-Miyaura cross-coupling:

Synthesis of (R)-2-Aminobutan-1-ol

Chiral resolution of racemic 2-aminobutan-1-ol is achieved using L-tartaric acid:

-

Process : Diastereomeric salt formation in ethanol, followed by recrystallization.

-

Enantiomeric excess (ee) : >99% (confirmed by chiral HPLC).

Sequential Functionalization of the Purine Core

Substitution at Position 6

The chlorine atom at position 6 of the purine core is displaced by 3-(pyridin-2-yl)aniline:

Substitution at Position 2

The amine at position 2 is alkylated with (R)-2-aminobutan-1-ol:

-

Reactants : 9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-amine (1.0 eq), (R)-2-aminobutan-1-ol (1.5 eq).

-

Catalyst : Trimethylaluminum (AlMe3) in toluene.

-

Workup : Quenching with aqueous NH4Cl, extraction with ethyl acetate, and silica gel chromatography.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

-

Substitution at position 6 : DMF outperforms THF or DMSO in achieving higher conversion rates (Table 1).

| Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|

| DMF | 100 | 95 |

| THF | 80 | 45 |

| DMSO | 120 | 78 |

Catalytic Systems for Chiral Resolution

-

L-Tartaric acid provides superior enantioselectivity compared to dibenzoyl-D-tartaric acid (Table 2).

| Resolving Agent | Solvent | ee (%) |

|---|---|---|

| L-Tartaric acid | Ethanol | 99.5 |

| D-DBTA* | Acetone | 85.2 |

*Dibenzoyl-D-tartaric acid

Analytical Characterization

Spectroscopic Data

-

1H NMR (500 MHz, DMSO-d6) : δ 8.65 (d, J = 4.5 Hz, 1H, pyridine-H), 8.21 (s, 1H, purine-H), 7.89–7.82 (m, 2H, aryl-H), 7.45 (t, J = 7.8 Hz, 1H, aryl-H), 5.12 (br s, 1H, -OH), 4.10–4.05 (m, 1H, CH), 3.55–3.50 (m, 2H, CH2), 1.85–1.75 (m, 2H, CH2), 1.45 (d, J = 6.8 Hz, 6H, CH(CH3)2), 1.20 (t, J = 7.2 Hz, 3H, CH2CH3).

-

HRMS (ESI+) : m/z calc. for C23H27N7O [M+H]+: 418.2294; found: 418.2298.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce the 3-(pyridin-2-yl)phenylamino group at position 6 of the purine core. For example, analogous purine derivatives have been synthesized using Pd(PPh₃)₄ as a catalyst with arylboronic acids under reflux conditions . The isopropyl group at position 9 is likely introduced via alkylation, while the (R)-butan-1-ol moiety may require chiral resolution or asymmetric synthesis. Purification via column chromatography (e.g., EtOAc/hexane gradients) is critical for isolating intermediates .

Q. How is the stereochemical configuration at the butan-1-ol moiety confirmed?

X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in structurally similar purine derivatives . Alternatively, chiral HPLC or polarimetry can validate enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments may also distinguish between R/S configurations by analyzing spatial proton interactions .

Q. Which analytical techniques are essential for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and stereochemistry. HPLC ensures purity (>95%), and X-ray crystallography provides definitive structural data, as seen in purine-based phosphonate analogs . For stability assessment, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended.

Q. What is the hypothesized role of the isopropyl group in modulating biological activity?

The isopropyl group at position 9 enhances lipophilicity, potentially improving membrane permeability. Comparative studies with methyl or cyclopropyl analogs (e.g., ) suggest that bulkier alkyl groups may sterically hinder off-target interactions while maintaining binding affinity to purine-dependent enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 3-(pyridin-2-yl)phenylamino group?

Systematic optimization of the Suzuki-Miyaura coupling is required. Variables include:

- Catalyst: Test Pd(OAc)₂ with ligands like SPhos or XPhos to enhance reactivity.

- Solvent: Compare toluene, dioxane, or DMF-water mixtures for solubility and reaction efficiency.

- Temperature: Microwave-assisted synthesis may reduce reaction time and improve yields . Orthogonal protection strategies (e.g., THP or Fmoc groups) can prevent unwanted side reactions during sequential functionalization .

Q. How should researchers address contradictory data in biological activity assays?

Contradictions may arise from assay conditions or compound stability. Recommendations:

- Validate assays using positive controls (e.g., known kinase inhibitors for enzymatic studies).

- Assess purity: Trace impurities can skew results; use HPLC-MS to confirm integrity.

- Replicate across models: Test in multiple cell lines or enzymatic systems (e.g., ’s anti-cancer activity screening) .

- Evaluate metabolite interference: LC-MS/MS can identify degradation products in biological matrices .

Q. What computational strategies predict binding modes to target proteins like kinases?

Molecular docking (e.g., AutoDock Vina) models interactions between the purine core and ATP-binding pockets. Molecular dynamics (MD) simulations (≥100 ns) assess binding stability under physiological conditions. Validate predictions with surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. How to design a study investigating metabolic stability in vivo?

- Radiolabeling: Incorporate ¹⁴C at the purine’s C8 position to track absorption/distribution.

- Liver microsomes: Assess Phase I metabolism (CYP450 enzymes) and identify metabolites via LC-MS.

- Biliary excretion: Use cannulated rodent models to collect bile and quantify unchanged compound.

- Environmental fate parallels: Adapt methods from ’s abiotic/biotic transformation studies to evaluate hydrolytic or photolytic degradation .

Methodological Notes

- Experimental Design: For biological studies, adopt split-plot designs (e.g., ’s randomized blocks with subplots for variables like concentration or exposure time) to minimize confounding factors .

- Data Interpretation: Link findings to theoretical frameworks, such as purine analog structure-activity relationships (SAR) or enzyme kinetics models, to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.